

Quercetin-d3: A Technical Guide to its Analysis and Certification

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies and data typically presented in a Certificate of Analysis (CoA) for **Quercetin-d3**. **Quercetin-d3** is a deuterated form of quercetin, a flavonoid renowned for its antioxidant and anti-inflammatory properties. Its application as an internal standard in pharmacokinetic and metabolic studies necessitates a thorough understanding of its purity, identity, and stability. This document outlines the common experimental protocols used to certify **Quercetin-d3** and presents the data in a clear, structured format for easy interpretation and comparison.

Quantitative Data Summary

The following tables summarize the typical quantitative data found in a Certificate of Analysis for **Quercetin-d3**. These values are representative and may vary between different batches and suppliers.

Table 1: Identity and Purity



| Test | Specification | Result |
|-------------------------------|--|----------|
| Appearance | Yellow, crystalline powder | Complies |
| Solubility | Soluble in DMSO and aqueous alkaline solutions; practically insoluble in water.[1] | Complies |
| ¹ H-NMR | Conforms to the structure of Quercetin-d3 | Conforms |
| Mass Spectrum | Conforms to the molecular weight of Quercetin-d3 | Conforms |
| Chromatographic Purity (HPLC) | ≥95%[1] | 96.5% |
| Loss on Drying | 9.0% to 12.0%[1] | 9.8% |
| Sulphated Ash | ≤0.5%[1] | 0.07% |

Table 2: Impurity Profile

| Impurity | Specification | Result |
|--------------|---------------|--------------|
| Heavy Metals | ≤10 PPM[1] | <10 PPM |
| Cadmium (Cd) | ≤1 PPM[1] | Not detected |
| Lead (Pb) | ≤3 PPM[1] | 0.03 PPM |
| Mercury (Hg) | ≤0.1 PPM[1] | 0.03 PPM |
| Arsenic (As) | ≤1 PPM[1] | Not detected |

Table 3: Microbiological Analysis



| Test | Specification | Result |
|-------------------|----------------|----------|
| Total Plate Count | ≤1000 CFU/g[1] | Complies |
| Yeast & Mould | ≤100 CFU/g[1] | Complies |
| E. Coli | Absent[1] | Absent |
| Salmonella | Absent[1] | Absent |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the purity of **Quercetin-d3** by separating it from any potential impurities.

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is utilized.[2][3][4][5]
- Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 μm) is commonly used for separation.[6]
- Mobile Phase: A gradient elution is typically employed, consisting of a mixture of acetonitrile and water acidified with formic or acetic acid.[4][5][6] A common mobile phase composition is a water/acetonitrile/methanol ratio of 55:40:5, acidified with 1.5% acetic acid.[4][5]
- Flow Rate: A typical flow rate is between 0.4 mL/min and 1.3 mL/min.[4][5][6]
- Detection: The detection wavelength is set at 368 nm for optimal peak resolution and signal intensity.[4][5]
- Sample Preparation: A stock solution of **Quercetin-d3** is prepared in a suitable solvent such as a mixture of water, acetonitrile, and methanol.[5]



 Data Analysis: The purity is calculated by comparing the peak area of Quercetin-d3 to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is a powerful technique for confirming the chemical structure of **Quercetin-d3**.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.[7]
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are common solvents for dissolving the sample.[7][8][9]
- Sample Preparation: A solution of Quercetin-d3 is prepared at a concentration of approximately 10 mM.[7]
- Data Acquisition and Analysis: The ¹H-NMR spectrum is acquired and the chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to confirm the expected proton signals and their positions, which will differ from non-deuterated quercetin at the deuterated sites. For instance, the aromatic protons on the benzopyrone ring typically appear as doublets around 6.05 ppm and 6.30 ppm.[9] The protons on the catechol substituent appear as a doublet and a singlet around 7.45 ppm and 7.6 ppm, respectively.[9] Hydroxyl protons can be observed as broad singlets at various downfield positions.[9]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to verify the molecular weight of **Quercetin-d3**.

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), is used.[6][10]
- Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this analysis, typically in the negative ion mode.[6][10]

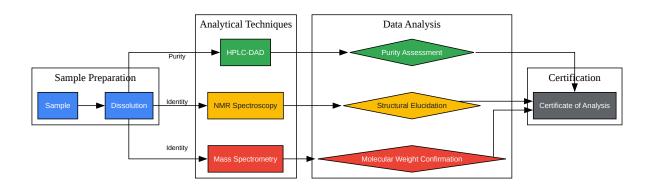


- Analysis Mode: The analysis is performed in full-scan mode to determine the molecular ion peak or in multiple reaction monitoring (MRM) mode for targeted quantification.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to the molecular weight of **Quercetin-d3**. The fragmentation pattern can also be compared to that of a non-deuterated quercetin standard to confirm the identity.

Visualizations

Experimental Workflow for Quercetin-d3 Analysis

The following diagram illustrates the general workflow for the analysis of a **Quercetin-d3** sample.



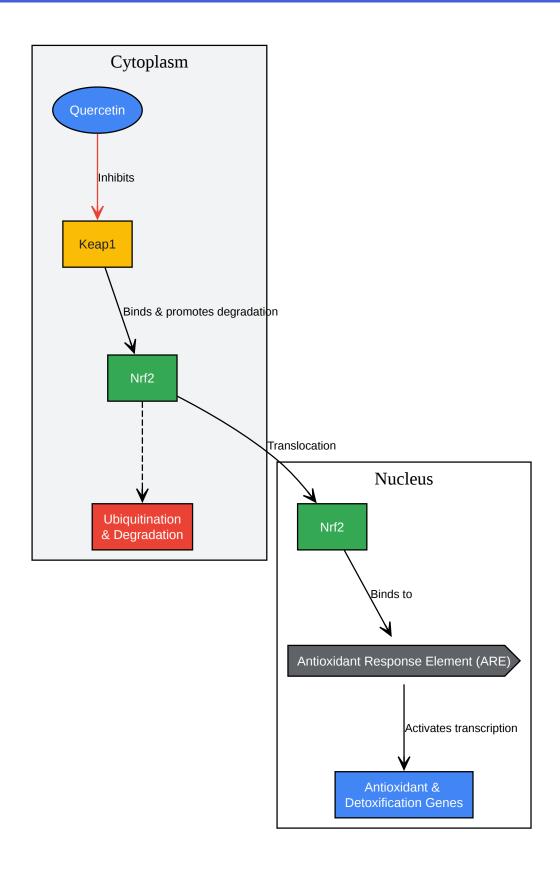
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Caption: Workflow for the analysis and certification of **Quercetin-d3**.

Quercetin's Role in the Nrf2 Signaling Pathway

Quercetin is known to modulate various cellular signaling pathways. One of the well-studied pathways is the Nrf2 antioxidant response pathway. The following diagram illustrates a simplified representation of this pathway.





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Caption: Quercetin's activation of the Nrf2 antioxidant pathway.



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